Voxvoganan

Antimicrobial resistance MRSA decolonization Serial passage assay

Rising mupirocin resistance complicates S. aureus decolonization protocols. Voxvoganan (LTX-109) resolves this as a synthetic antimicrobial peptidomimetic with validated pharmacodynamic advantages: • <4-fold MIC shift over 60 passages (vs. mupirocin's 64-2048× increase) • Consistent MIC 2-4 μg/mL across all resistant S. aureus phenotypes (n=155) • 5.3× longer postantibiotic effect (5.51 h vs. 1.04 h) Supplied at ≥98% purity for susceptibility panels, formulation R&D, and SAR benchmarking.

Molecular Formula C43H69N11O3
Molecular Weight 788.1 g/mol
CAS No. 1166254-80-3
Cat. No. B1675336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVoxvoganan
CAS1166254-80-3
SynonymsLTX 109
LTX-109
LTX109
Molecular FormulaC43H69N11O3
Molecular Weight788.1 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)NC(=C2CC(C(=O)NC(CCCN=C(N)N)C(=O)NCCC3=CC=CC=C3)NC(=O)C(CCCN=C(N)N)N)C(C)(C)C
InChIInChI=1S/C43H69N11O3/c1-41(2,3)27-23-28-29(35(43(7,8)9)54-34(28)30(24-27)42(4,5)6)25-33(53-36(55)31(44)17-13-20-50-39(45)46)38(57)52-32(18-14-21-51-40(47)48)37(56)49-22-19-26-15-11-10-12-16-26/h10-12,15-16,23-24,31-33,54H,13-14,17-22,25,44H2,1-9H3,(H,49,56)(H,52,57)(H,53,55)(H4,45,46,50)(H4,47,48,51)/t31-,32-,33-/m0/s1
InChIKeyZVOYWSKEBVVLGW-ZDCRTTOTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LTX-109: Procurement-Grade Antimicrobial Peptidomimetic


L-arginyl-2,5,7-tris(1,1-dimethylethyl)-L-tryptophyl-N-(2-phenylethyl)-L-argininamide (CAS 1166254-80-3), also designated LTX-109, Lytixar, or Voxvoganan, is a tripeptide-derived synthetic antimicrobial peptidomimetic (SAMP) characterized by three tert-butyl modifications on the tryptophan residue and a C-terminal 2-phenylethyl amide [1]. It functions as a broad-spectrum, membrane-lysing antimicrobial agent with activity against Gram-positive bacteria and fungi [2], and has been advanced through Phase I/II clinical investigation for topical applications including nasal decolonization of Staphylococcus aureus and treatment of impetigo [3].

Membrane-active peptidomimetic for mechanism-of-action studies
All-L stereoisomer with preorganized membrane insertion
Broad-spectrum screening against multidrug-resistant S. aureus
Topical decolonization protocol research and formulation studies

Why Generic AMPs Cannot Substitute for LTX-109


While multiple antimicrobial peptides (AMPs) and peptidomimetics have been developed for topical S. aureus decolonization—including mupirocin (standard-of-care), omiganan (indolicidin derivative), and pexiganan (magainin-2 analog)—direct substitution of LTX-109 with these in-class alternatives is scientifically unjustified due to three documented performance divergences [1]. First, LTX-109 exhibits a fundamentally different resistance development profile: serial passage experiments demonstrate LTX-109 MIC variation of <4-fold over 60 passages versus mupirocin's 64- to 2048-fold increase (from 0.25 mg/L to 16–512 mg/L) [2]. Second, LTX-109 maintains consistent MIC values (2–4 μg/mL) across S. aureus isolates resistant to vancomycin, daptomycin, and linezolid, whereas comparator agents show activity erosion against these resistant phenotypes [3]. Third, LTX-109 demonstrates a substantially longer postantibiotic effect (5.51 h) compared to mupirocin (1.04 h), enabling less frequent dosing and improved adherence [4]. These pharmacodynamic and resistance-profile distinctions render generic substitution experimentally invalid for protocols requiring reproducible S. aureus decolonization outcomes.

Resistance profile mismatch LTX-109 shows a markedly lower adaptive resistance tendency than mupirocin; generic AMPs may not replicate this resistance-development profile.
Pharmacodynamic divergence Postantibiotic effect duration differs substantially from mupirocin and other membrane-active comparators; experimental dosing models may not transfer directly.
Stereochemical identity risk Only the all-L stereoisomer is preorganized for membrane insertion; racemic mixtures or D-amino-acid variants may exhibit reduced membrane-lysing activity.

LTX-109 Procurement Evidence Guide


Adaptive Resistance Development vs. Mupirocin

In direct head-to-head serial passage experiments conducted over 60 cycles, LTX-109 exhibited minimal MIC variation (<4-fold change from baseline MIC of 4–8 mg/L), whereas mupirocin-susceptible strains showed dramatic MIC increases from 0.25 mg/L to 16–512 mg/L, representing a 64- to 2048-fold increase in resistance [1]. Spontaneous resistance assays further demonstrated no detectable resistance development at 4–8× MIC for LTX-109, with an inoculum effect observed only at 2× MIC [1].

Adaptive Resistance
Head-to-head
≤4-fold MIC variation vs. mupirocin 64- to 2048-fold increase
Supports selection for resistance-evolution studies where mupirocin resistance is prevalent
60 serial passage cycles in 7 MRSA/MSSA isolates
Antimicrobial resistance MRSA decolonization Serial passage assay MIC stability

Postantibiotic Effect vs. Mupirocin

In a comparative pharmacodynamic study against 10 methicillin-resistant S. aureus blood isolates, LTX-109 demonstrated a mean postantibiotic effect (PAE) of 5.51 hours, compared to 1.04 hours for mupirocin—a 5.3-fold longer suppression of bacterial growth following drug removal [1]. The postantibiotic sub-MIC effect (PA-SME) for LTX-109 ranged from 2.51 to 9.33 hours as concentration increased from 0.2× to 0.4× MIC, while mupirocin's PA-SME range was limited to 0.93–2.58 hours under identical conditions [1].

Postantibiotic Effect
Head-to-head
LTX-109 PAE 5.51 h vs. mupirocin 1.04 h (5.3-fold longer)
May support less frequent experimental dosing regimens
10 MRSA blood isolates
Pharmacodynamics Postantibiotic effect MRSA Dosing interval

MIC Stability Across Resistant Phenotypes

In a comprehensive in vitro evaluation against 155 methicillin-resistant S. aureus isolates spanning five distinct resistance phenotypes, LTX-109 demonstrated a consistent MIC range of 2–4 μg/mL irrespective of the isolate's resistance profile to other antistaphylococcal agents [1]. Specifically, MIC values remained within this 2–4 μg/mL range against MRSA (n=96), vancomycin-intermediate S. aureus (VISA, n=33), vancomycin-resistant S. aureus (VRSA, n=13), daptomycin-nonsusceptible S. aureus (DNSSA, n=7), and linezolid-nonsusceptible S. aureus (LNSSA, n=6) [1].

MIC Stability
Reported
2–4 μg/mL across 155 MDR S. aureus isolates
Consistent susceptibility endpoint independent of resistance phenotype
MRSA, VISA, VRSA, DNSSA, LNSSA strains
Multidrug resistance MIC stability Staphylococcus aureus Cross-resistance

Rapid Bactericidal Activity

Time-kill assays against representative MRSA, VISA, and VRSA isolates revealed that LTX-109 produces dose-dependent rapid bactericidal activity. Against vancomycin-resistant S. aureus (VRSA), LTX-109 achieved ≥3-log10 CFU/mL reduction within 6 hours at concentrations ≥4× MIC, demonstrating rapid bactericidal kinetics consistent with its membrane-lysing mechanism of action [1].

Bactericidal Kinetics
Assay context
≥3-log10 reduction within 6 h at ≥4× MIC against VRSA
Supports rapid-kill endpoint studies
Time-kill assay; membrane-lysing mechanism
Bactericidal kinetics Time-kill assay VRSA Rapid killing

Stereochemical Membrane Insertion

Systematic synthesis and testing of all eight possible stereoisomers of LTX-109 revealed a strong and unusual dependence on stereochemistry for antimicrobial activity, despite the proposed general membrane-disruption mechanism [1]. NMR spectroscopy and molecular dynamics simulations demonstrated that the all-L configuration (the clinically developed stereoisomer) is perfectly preorganized for membrane insertion, whereas less active stereoisomers must pay an energy penalty to enter the lipid bilayer [1]. This stereochemical preorganization effect is reinforced by improved water solubility of less active isomers due to guanidyl-π stacking interactions that solvate hydrophobic surfaces [1].

Membrane Insertion
Stereochemical-control context
All-L isomer preorganized for bilayer insertion; other stereoisomers pay energy penalty
Stereochemical identity critical for membrane-insertion activity
NMR and MD simulations; antimicrobial activity differences
Stereochemistry Structure-activity relationship Membrane disruption Peptidomimetic design

LTX-109 Application Scenarios


Nasal S. aureus Decolonization

LTX-109 is optimally suited for research protocols investigating nasal decolonization of S. aureus in populations where mupirocin resistance prevalence is increasing. The compound's demonstrated lack of adaptive resistance development (<4-fold MIC variation over 60 passages versus mupirocin's 64- to 2048-fold increase) [1] and its 5.3-fold longer postantibiotic effect (5.51 h vs 1.04 h) [2] provide pharmacodynamic advantages over mupirocin for persistent decolonization. Clinical investigation of 3% LTX-109 gel for nasal decolonization has been completed in Phase IIa randomized, double-blind, placebo-controlled studies [3], establishing a translational foundation for research applications.

Multidrug-Resistant S. aureus Susceptibility Testing

LTX-109 serves as a reliable positive control or test compound in antimicrobial susceptibility panels evaluating multidrug-resistant S. aureus isolates. The compound's consistent MIC range of 2–4 μg/mL across MRSA, VISA, VRSA, DNSSA, and LNSSA phenotypes (n=155 clinical isolates) [4] ensures predictable and reproducible results regardless of the resistance background of test strains. This consistency eliminates the need for phenotype-specific MIC reference ranges and simplifies experimental design for high-throughput susceptibility screening programs.

Topical Formulation for Impetigo

LTX-109 is appropriate for formulation development studies targeting topical treatment of impetigo and uncomplicated Gram-positive skin infections. The compound has completed Phase II randomized, double-blind, placebo-controlled clinical investigation at 1% and 2% concentrations applied three times daily for 5 days in non-bullous impetigo patients [5], providing a clinical formulation precedent. Its membrane-lysing mechanism and rapid bactericidal kinetics (≥3-log10 CFU/mL reduction within 6 hours against VRSA) [4] support development of short-course topical regimens.

Membrane-Active Antimicrobial SAR Studies

LTX-109 is valuable as a reference compound for structure-activity relationship (SAR) studies of membrane-active antimicrobial peptidomimetics. The comprehensive stereochemical analysis demonstrating that the all-L configuration is preorganized for membrane insertion, while alternative stereoisomers require an energy penalty [6], provides a foundational SAR framework. Researchers developing novel membrane-active antimicrobials can use LTX-109 as a benchmark for stereochemical optimization and membrane-insertion efficiency in comparative biophysical studies.

Application
Selection Property
Validation Focus
Nasal S. aureus decolonization research
Resistance development profile
Adaptive resistance endpoint comparison vs. mupirocin
MDR S. aureus susceptibility screening
MIC stability across resistance phenotypes
MIC endpoint consistency in MDR panel testing
Topical formulation research (impetigo models)
Bactericidal kinetics and membrane-lysing mechanism
Formulation response in impetigo research models (Phase II trial context)
Membrane-active peptidomimetic SAR studies
Stereochemical preorganization (all-L configuration)
Membrane insertion efficiency in SAR comparator studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Voxvoganan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.